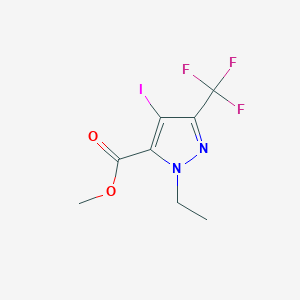

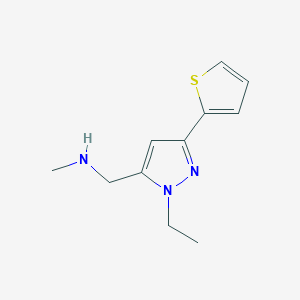

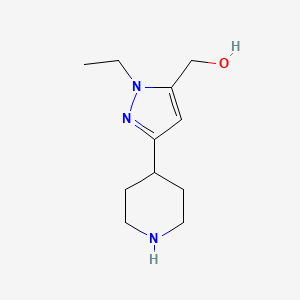

![molecular formula C10H12N4O B1481620 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2098012-15-6](/img/structure/B1481620.png)

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Descripción general

Descripción

The compound “1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide” is a derivative of imidazo[1,2-b]pyrazole . It’s a complex organic compound that has potential applications in various fields, including medicinal chemistry .

Synthesis Analysis

The synthesis of related compounds involves the reaction of appropriate precursors under specific conditions . For instance, 1H-pyrazole-1-carboxamidine, a related compound, can be synthesized by mixing equimolar amounts of pyrazole and cyanamide, followed by crystallization from the reaction mixture .Molecular Structure Analysis

The molecular structure of this compound can be determined using various techniques such as X-ray diffraction, NMR, and HRMS analyses . Theoretical calculations can also provide insights into the protonation route and tautomeric equilibrium constants .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on the specific conditions and reactants used . For instance, it has been suggested that the guanylation mechanism proceeds with the cationic form of 1H-pyrazole-1-carboxamidine and the deprotonated form of the respective amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be influenced by its molecular structure and the nature of its substituent groups . For instance, pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Aplicaciones Científicas De Investigación

Chemical Synthesis and Heterocyclic Chemistry

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a compound of interest in the field of heterocyclic chemistry, particularly in the synthesis of imidazole and pyrazole derivatives. The research on imidazole and pyrazole derivatives emphasizes their potential in developing new antitumor drugs and compounds with varied biological properties. Imidazole and pyrazole scaffolds are integral to medicinal chemistry due to their presence in biologically active compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral activities among others. The studies have explored various synthetic methods to achieve these derivatives under different conditions, highlighting their importance as pharmacophores and synthons in organic synthesis and drug development (Iradyan et al., 2009), (Gomaa & Ali, 2020), (Dar & Shamsuzzaman, 2015).

Medicinal Chemistry and Pharmacology

The imidazo[1,2-b]pyrazole scaffold is identified as a crucial structure in medicinal chemistry, showing a wide range of therapeutic applications. Specifically, derivatives containing the imidazo[1,2-b]pyrazole motif have been explored for their potential in treating various diseases, including cancer. The structure-activity relationship (SAR) studies of these derivatives provide insights into designing molecules with enhanced pharmacokinetic profiles and efficiency. This highlights the continuous interest in utilizing the imidazo[1,2-b]pyrazole scaffold for the discovery of novel therapeutic agents (Garrido et al., 2021).

Neurodegenerative Disease Research

In the context of neurodegenerative diseases, pyrazoline derivatives, which are closely related to the imidazo[1,2-b]pyrazole structure, have shown promising results. These compounds have been investigated for their neuroprotective properties, with a focus on treating Alzheimer's disease, Parkinson's disease, and psychiatric disorders. The research underscores the significance of pyrazoline derivatives in managing neurodegenerative conditions, providing a foundation for future drug development efforts aimed at treating these challenging diseases (Ahsan et al., 2022).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrazole derivatives, have been found to exhibit a wide range of biological properties . They have been reported to interact with various targets, including enzymes like succinate dehydrogenase (SDH) , which plays a crucial role in the tricarboxylic acid cycle and energy production in cells .

Mode of Action

This inhibition disrupts energy production within the cell, leading to cell death .

Biochemical Pathways

Related compounds have been shown to impact the tricarboxylic acid cycle by inhibiting succinate dehydrogenase . This inhibition disrupts the normal flow of the cycle, affecting downstream processes such as ATP production and other metabolic processes .

Result of Action

Similar compounds have been reported to induce apoptosis in human leukemia cells at nanomolar concentrations . Additionally, some pyrazole–thiazole carboxamide derivatives have shown promising in vitro and in vivo activities against certain fungi .

Propiedades

IUPAC Name |

1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c11-9(15)8-5-12-14-4-3-13(10(8)14)6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIYMCSTZOKYOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CN3C2=C(C=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

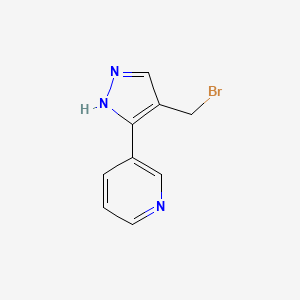

![1-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481554.png)

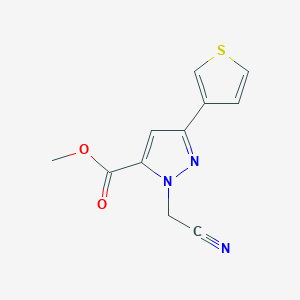

![1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1481556.png)

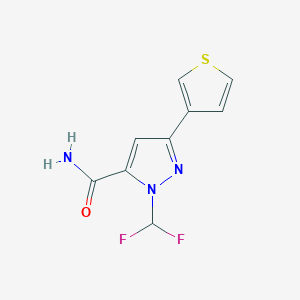

![2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1481557.png)

![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1481559.png)

![1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1481560.png)